methyl 5-benzyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is notable for its intricate structure, which includes multiple heterocyclic rings and functional groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate starting materials to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Construction of the Thiazolopyrimidine Ring: This step involves the condensation of the thiazole derivative with a suitable precursor to form the thiazolopyrimidine ring. This can be achieved using reagents like formamide or formic acid under acidic conditions.
Final Coupling and Esterification: The final step involves coupling the intermediate with methyl chloroformate to introduce the ester group, followed by purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted thiazole and thiazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, methyl 5-benzyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with unique chemical and physical characteristics.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-benzyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- Methyl 5-phenyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- Ethyl 5-benzyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings This structure imparts unique chemical and biological properties, making it distinct from other similar compounds
Biological Activity
Methyl 5-benzyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and data that illustrate its pharmacological potential.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiazole and Pyrimidine Moieties : These heterocycles are known for their diverse biological activities.
- Methyl Ester Group : Enhances solubility and bioavailability.
- Benzyl Substituent : May contribute to its interaction with biological targets.
The molecular formula is C18H18N4O3S2, and its molecular weight is approximately 398.49 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been reported to show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole-containing compounds. The structure-activity relationship (SAR) analysis of thiazoles indicates that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. For example:
- Compound Testing : In vitro assays demonstrated that certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in tumor cells through various pathways, including the inhibition of tubulin polymerization .
Case Studies
- Study on Thiazolo[3,2-a]pyrimidines : A study published in 2022 demonstrated that derivatives of thiazolo[3,2-a]pyrimidines possess significant anti-Bcl-2 activity, which is crucial for regulating apoptosis in cancer cells .
- Thiazole Derivatives Against HepG2 Cells : A recent investigation into novel thiazole derivatives showed promising results against human liver carcinoma cell lines (HepG2), indicating their potential as anticancer agents .
Table 1: Biological Activities of this compound
Properties
Molecular Formula |
C20H16N4O4S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H16N4O4S2/c1-11-10-29-20-21-9-13(17(26)24(11)20)16(25)23-19-22-15(18(27)28-2)14(30-19)8-12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3,(H,22,23,25) |
InChI Key |
AHOHEFHETNQJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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